Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride
Overview
Description
Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O2 . It has an average mass of 312.835 Da and a monoisotopic mass of 312.160461 Da . This compound is used in scientific research and exhibits a wide range of applications, including drug development and the synthesis of novel compounds.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H25ClN2O2 . Unfortunately, the specific details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.84 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Chemical Synthesis and Supramolecular Chemistry
Research in the field of chemical synthesis often explores the crystallization of compounds and the formation of supramolecular architectures through hydrogen bonding. For example, studies have detailed the crystallization of N-donor type compounds with acids, highlighting the role of hydrogen bonding in the formation of molecular cocrystals, which are significant for crystal engineering and host-guest chemistry (Wang et al., 2011). Such research underscores the utility of nitrogen-containing compounds (like piperazines) in developing novel materials with designed properties.
Pharmacological Research
Compounds featuring the piperazine moiety are frequently investigated for their potential pharmacological applications. For instance, arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives have been synthesized and evaluated as potent and selective serotonin receptor ligands (Siracusa et al., 2008). These findings illustrate the relevance of piperazine derivatives in drug discovery, particularly for targeting serotonergic systems.
Antimicrobial Activity
The synthesis and evaluation of new compounds for antimicrobial activity is a crucial area of research. Studies on pyridine derivatives, including those incorporating piperazine, have revealed variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests the potential of benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride for similar antimicrobial evaluations.
Material Science and Organic Frameworks
In material science, the design and synthesis of covalent organic frameworks (COFs) with specific linkages (e.g., hydrazone) have been explored for their crystallinity, chemical and thermal stability, and porosity (Uribe-Romo et al., 2011). Research in this area could inform potential applications of this compound in the development of novel porous materials.
Properties
IUPAC Name |
benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBFQOPCKXYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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